molecular formula C19H21NO4 B5204506 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one

Cat. No. B5204506
M. Wt: 327.4 g/mol
InChI Key: VQZZKPPVLRSLIP-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one, also known as Hesperetin chalcone, is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound is synthesized through a simple method that involves the reaction of 3,4-dimethoxybenzaldehyde and 2-ethoxyaniline in the presence of a base. Hesperetin chalcone has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. Additionally, 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone has been shown to have various biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone in lab experiments is its low toxicity. The compound has been found to be relatively safe at high doses, making it a suitable candidate for further research. Additionally, 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone is easy to synthesize and purify, making it readily available for use in experiments. One limitation of using 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone and its effects on various signaling pathways. Finally, research is needed to optimize the synthesis and purification of 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone to improve its efficacy and safety for use in clinical settings.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone is a simple process that involves the reaction of 3,4-dimethoxybenzaldehyde and 2-ethoxyaniline in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and purification. The yield of the product is typically high, and the purity can be increased through further purification techniques such as recrystallization.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone has been extensively studied for its various biological activities. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one chalcone has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage. The compound has also been studied for its anticancer properties, with research indicating that it can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-ethoxyanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-17-8-6-5-7-15(17)20-12-11-16(21)14-9-10-18(22-2)19(13-14)23-3/h5-13,20H,4H2,1-3H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZZKPPVLRSLIP-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]prop-2-en-1-one

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